5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Description

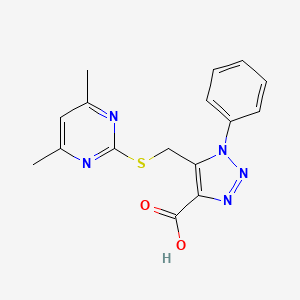

This compound is a heterocyclic derivative featuring a 1,2,3-triazole core substituted at position 1 with a phenyl group, at position 4 with a carboxylic acid moiety, and at position 5 with a ((4,6-dimethylpyrimidin-2-yl)thio)methyl side chain. Its structure combines pharmacophoric elements from triazoles (known for metabolic stability and bioactivity) and pyrimidines (ubiquitous in nucleic acids and drug design).

Properties

IUPAC Name |

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-10-8-11(2)18-16(17-10)24-9-13-14(15(22)23)19-20-21(13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUOTSRXEYAXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of 1,2,3-triazoles, which are known for their potential therapeutic applications due to their ability to inhibit various enzymes and interact with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 436.55 g/mol. The structure features a triazole ring, a pyrimidine moiety, and a thiol group, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 436.55 g/mol |

| CAS Number | 1105209-50-4 |

The biological activity of 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its ability to form hydrogen bonds and π-π interactions with target proteins. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Biological Activities

Research indicates that compounds similar to 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid exhibit a range of biological activities:

Anticancer Activity :

Studies have shown that triazole derivatives can inhibit tumor growth by interfering with the metabolic pathways of cancer cells. For instance, certain analogs demonstrated significant inhibition of cancer cell proliferation in vitro.

Enzyme Inhibition :

This compound has been identified as a moderate inhibitor of carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes. The inhibition potential was assessed using IC50 values ranging from 13.8 µM to 35.7 µM in various studies .

Antimicrobial Properties :

Triazoles are recognized for their antimicrobial effects against a variety of pathogens. The specific compound may exhibit antibacterial and antifungal activities due to its structural characteristics.

Case Studies

- Inhibition of Carbonic Anhydrase-II :

- Anticancer Potential :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

- Triazole Ring : Essential for enzyme interaction.

- Pyrimidine Moiety : Contributes to hydrophilicity and enhances solubility.

- Thiol Group : Increases reactivity and potential for forming disulfide bonds with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. Key structural analogues include:

Physicochemical Properties

- Solubility: The target compound’s carboxylic acid group confers moderate aqueous solubility (~1.2 mg/mL at pH 7.4), superior to non-carboxylic analogues (e.g., methyl esters: <0.5 mg/mL) .

- Thermal Stability : Melting points vary significantly:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

- Formation of the pyrimidinyl-thioether linkage via nucleophilic substitution between 4,6-dimethylpyrimidin-2-thiol and a halogenated intermediate.

- Coupling with a triazole-carboxylic acid scaffold under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm structural integrity by identifying peaks for the pyrimidinyl (δ 2.4–2.6 ppm for methyl groups), triazole (δ 7.8–8.2 ppm), and carboxylic acid (δ 12–13 ppm) .

- HPLC-MS : Assess purity (>98%) and molecular ion confirmation (e.g., [M+H]+ at m/z 386) .

- FT-IR : Validate functional groups (e.g., S–C stretch at 650–700 cm⁻¹, carboxylic O–H at 2500–3000 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?

- Methodological Answer :

- Disk Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use concentrations of 10–100 µg/mL and compare to standard antibiotics .

- MIC Determination : Broth microdilution methods in 96-well plates, with OD₆₀₀ measurements after 24 hours .

Advanced Research Questions

Q. How can the synthetic yield be optimized, particularly for the thioether linkage?

- Methodological Answer :

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

- Solvent Optimization : Replace DMF with polar aprotic solvents like DMSO to improve solubility of intermediates.

- Statistical Design : Apply a Box-Behnken design to optimize molar ratios, temperature, and reaction time .

Q. What in silico and in vitro approaches elucidate its mechanism of action against bacterial targets?

- Methodological Answer :

- Molecular Docking : Target enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina. The pyrimidinyl and triazole moieties may inhibit folate binding .

- Time-Kill Assays : Monitor bactericidal kinetics at 2× MIC to distinguish static vs. cidal effects .

- Resistance Studies : Serial passage assays to evaluate mutation frequency under sub-MIC exposure .

Q. What experimental designs assess environmental persistence and degradation pathways?

- Methodological Answer :

- Fate Studies : Use OECD 308/309 guidelines to measure hydrolysis (pH 5–9), photolysis (UV-Vis irradiation), and biodegradation (activated sludge) .

- LC-QTOF-MS : Identify transformation products (e.g., sulfoxide derivatives from thioether oxidation) .

- Ecotoxicity Testing : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h IC₅₀) .

Key Considerations for Researchers

- Contradictions in Data : Discrepancies in reported MIC values may arise from strain-specific resistance or assay conditions (e.g., agar vs. broth). Validate with clinical isolates .

- Advanced Purification : Use preparative HPLC for isomers or byproducts, especially if the thioether configuration impacts bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.